![molecular formula C17H20ClNO2 B4848085 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine](/img/structure/B4848085.png)
2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine
Overview
Description
2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine, also known as 4C-D, is a chemical compound that belongs to the phenethylamine and amphetamine classes. It is a derivative of the psychedelic drug 2C-D and has been studied for its potential use in scientific research.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine is not fully understood, but it is thought to act as a partial agonist at the 5-HT2A receptor. This means that it can activate the receptor to some extent, but not to the same degree as a full agonist like LSD.
Biochemical and Physiological Effects
Studies have shown that 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine can induce psychedelic effects in humans, including changes in perception, thought, and mood. It has also been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and pupil dilation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine in scientific research is its high affinity for the 5-HT2A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological and pathological processes. However, one limitation is that its effects are not as well understood as other psychedelic compounds like LSD or psilocybin.
Future Directions
There are several potential future directions for research on 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine. One area of interest is its potential use as a therapeutic agent for various psychiatric and neurological disorders, such as depression, anxiety, and addiction. Another area of interest is its use in combination with other compounds to explore the effects of different receptor interactions. Additionally, further research is needed to fully understand the mechanism of action and physiological effects of 2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine has been studied for its potential use in scientific research as a tool for investigating the serotonin 5-HT2A receptor. It has been shown to have a high affinity for this receptor, which is involved in the regulation of mood, perception, and cognition.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]ethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-8-5-14(11-17(16)21-2)12-19-10-9-13-3-6-15(18)7-4-13/h3-8,11,19H,9-10,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVWBDITPKEGGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC=C(C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)ethanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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